molecular formula C10H17NO B12137571 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide CAS No. 25570-84-7

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide

Cat. No.: B12137571
CAS No.: 25570-84-7
M. Wt: 167.25 g/mol
InChI Key: RXYMLUWIPZGBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide is an organic compound with a unique structure characterized by a cyclopentene ring substituted with three methyl groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide typically involves the reaction of 2,2,3-trimethylcyclopent-3-en-1-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 60-70°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The process is optimized for large-scale production, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile
  • 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
  • 3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol

Comparison: 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

25570-84-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide

InChI

InChI=1S/C10H17NO/c1-7-4-5-8(6-9(11)12)10(7,2)3/h4,8H,5-6H2,1-3H3,(H2,11,12)

InChI Key

RXYMLUWIPZGBBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.